methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate
説明
特性
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(17,11-5-6-11)9-15-21(18,19)12-7-3-10(4-8-12)13(16)20-2/h3-4,7-8,11,15,17H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMJVNTQATLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of benzoic acid to form 4-sulfamoylbenzoic acid.
Esterification: The 4-sulfamoylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 4-sulfamoylbenzoate.
Substitution Reaction: The final step involves the nucleophilic substitution of the sulfamoyl group with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
科学的研究の応用
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α, which plays a role in inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
類似化合物との比較
Conclusion
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a versatile compound with significant potential in medicinal chemistry and industrial applications. Its unique structure allows it to participate in various chemical reactions and exhibit specific biological activities, making it a valuable compound for scientific research and industrial processes.
生物活性
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal research.
Chemical Structure and Synthesis
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate features a benzoate ester linked to a sulfamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl moiety. The synthesis typically involves several steps:
- Formation of the Sulfamoyl Intermediate : The process begins with the sulfonation of benzoic acid to yield 4-sulfamoylbenzoic acid.
- Esterification : This intermediate is esterified with methanol using an acid catalyst to produce methyl 4-sulfamoylbenzoate.
- Nucleophilic Substitution : The final step involves nucleophilic substitution where the sulfamoyl group is replaced by 2-cyclopropyl-2-hydroxypropylamine under basic conditions.
Biological Mechanisms
The biological activity of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate can be attributed to its interaction with specific molecular targets. One notable mechanism involves its role as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. By binding to the active site of cPLA2α, this compound inhibits the release of arachidonic acid from phospholipids, subsequently reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Summary of Biological Activities
| Activity | Mechanism | Effect |
|---|---|---|
| Inhibition of cPLA2α | Binds to active site, blocking arachidonic acid release | Reduces inflammation |
| Anticancer Potential | May exhibit cytotoxic effects against various cancer cell lines | Potential for cancer treatment |
| Antimicrobial Properties | Under investigation for activity against bacterial and fungal strains | Possible therapeutic applications |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate in medicinal chemistry:
- Anticancer Activity : Research indicates that compounds similar to methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate show significant cytotoxicity against cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent inhibitory effects comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : The inhibition of cPLA2α has been linked to reduced inflammatory responses in cellular models, suggesting that this compound could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations are being conducted to evaluate the antimicrobial properties of this compound against various pathogens, which could lead to new therapeutic agents for treating infections.
Comparison with Related Compounds
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate can be compared with other sulfamoyl derivatives:
| Compound Type | Mechanism | Potency |
|---|---|---|
| Naphthyl-substituted Sulfamoyl | Varies based on substituents; affects potency | Moderate to high |
| Phenylpropanoic Acid Derivatives | Similar mechanism; different pharmacokinetics | Variable |
Q & A
Basic Research: What are the recommended synthetic pathways for methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of the benzoate precursor followed by coupling with 2-cyclopropyl-2-hydroxypropylamine. Key steps include:
- Sulfonylation: React methyl 4-chlorosulfonylbenzoate with cyclopropanol derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions.
- Amine Coupling: Use a two-phase system (e.g., dichloromethane/water) with a base (e.g., NaHCO₃) to facilitate nucleophilic substitution.
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity. Monitor intermediates via TLC and confirm final product identity via and HRMS .
Basic Research: Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Structural Elucidation: Use (500 MHz, DMSO-d₆) to confirm proton environments, particularly the cyclopropyl and hydroxypropyl groups. and DEPT-135 can clarify quaternary carbons.
- Purity Assessment: HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) with retention time comparison to standards.
- Thermal Stability: Differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify melting points and decomposition temperatures .
Advanced Research: How can researchers design experiments to evaluate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with varying substrate concentrations (0.1–10 μM) to determine IC₅₀ and mechanism (competitive/non-competitive).
- Binding Studies: Surface plasmon resonance (SPR) with immobilized targets to measure association/dissociation rates.
- Controls: Include positive inhibitors (e.g., leupeptin for proteases) and validate results across replicates (n=6) to account for instrument variability .
Advanced Research: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable Standardization: Ensure consistent assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%).
- Meta-Analysis: Compare studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line differences in cytotoxicity assays).
- Orthogonal Validation: Confirm activity via unrelated methods (e.g., cell viability assays vs. enzymatic activity measurements) .
Advanced Research: How can environmental fate studies be structured to assess the compound’s persistence and ecotoxicity?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis: Incubate at pH 3, 7, and 9 (25–50°C) for 28 days, analyzing breakdown products via LC-MS/MS.
- Photolysis: Expose to UV light (λ=254 nm) in aqueous solutions, monitoring degradation kinetics.
- Ecotoxicology:
- Algal Toxicity: Follow OECD Guideline 201 with Raphidocelis subcapitata, measuring growth inhibition over 72 hours.
- Microcosm Studies: Simulate soil/water systems to evaluate bioaccumulation in Daphnia magna .
Advanced Research: What computational approaches predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Methodological Answer:
- QSAR Modeling: Use tools like Schrödinger’s QikProp to estimate logP, Caco-2 permeability, and CYP450 inhibition.
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.
- Toxicity Prediction: Apply DEREK Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .
Advanced Research: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Co-Solvents: Test PEG-400/water mixtures (10–40% v/v) to enhance solubility.
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) prepared via emulsion-solvent evaporation.
- Pharmacokinetics: Conduct single-dose studies in rodents (IV and oral administration) with LC-MS/MS plasma analysis to calculate bioavailability (F%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
